Welcome to the BenchChem Online Store!
molecular formula C7H18OSi B154283 Butoxytrimethylsilane CAS No. 1825-65-6

Butoxytrimethylsilane

Cat. No. B154283
M. Wt: 146.3 g/mol
InChI Key: YTJUXOIAXOQWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05142081

Procedure details

1 mole of n-butanol and 1.5 moles of trimethylchlorosilane were heated to reflux (54°-91° C.) with the addition of 0.0005 moles of tetra-n-butyl ammonium bromide. Vigorous evolution of HCl was observed. When evolution of gas ceased, the IR spectrum did not show an OH band. When the product was worked up by distillation, pure 1-trimethylsiloxybutane was obtained as distillate.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0005 mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH3:6][Si:7]([CH3:10])([CH3:9])Cl.Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:6][Si:7]([CH3:10])([CH3:9])[O:5][CH2:1][CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
1.5 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.0005 mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux (54°-91° C.)
DISTILLATION
Type
DISTILLATION
Details
When the product was worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
C[Si](OCCCC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.